molecular formula C14H13N5S B5908886 4-[(E)-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

4-[(E)-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5908886
M. Wt: 283.35 g/mol
InChI Key: VQZBHYGCFNKMGP-XNTDXEJSSA-N
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Description

4-[(E)-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a pyrrole ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of pyrrole-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the triazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-18-9-5-8-12(18)10-15-19-13(16-17-14(19)20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZBHYGCFNKMGP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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